![molecular formula C12H5F3N4 B1334526 Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- CAS No. 113710-34-2](/img/structure/B1334526.png)

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

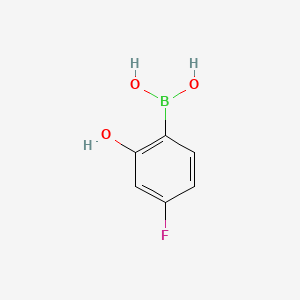

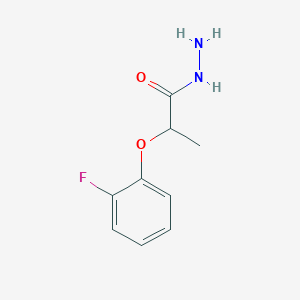

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups involved the reaction of the relevant 2-bromo-9,10-arylanthracene precursor with 3-trifluoromethylphenylboronic acid, Pd(PPh3)4, and K2CO3 in a solvent mixture of toluene/H2O/ethanol . Another study reported the asymmetric preparation of ®-1-[3-(trifluoromethyl)phenyl]ethanol using recombinant E. coli whole cells .

Chemical Reactions Analysis

The chemical reactions involving “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” or similar compounds have been studied. For example, amino-functionalized model surfaces were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate . Another study reported the electroluminescence properties of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” can be inferred from similar compounds. For instance, trifluoromethyl probes are preferred for 19F NMR studies of proteins due to their three-fold amplification in the signal-to-noise ratio resulting from three equivalent nuclei .

Scientific Research Applications

Peptide Photoaffinity Reagents : A study by Shih and Bayley (1985) discusses the preparation and potential uses of 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine. This compound could be a valuable building block for peptide photoaffinity reagents, offering significant advantages in biochemical studies (Shih & Bayley, 1985).

Synthesis of Tetrahydroisoquinolines : Research by Craig, Daniels, and Mackenzie (1992) demonstrated a method for synthesizing tetrahydroisoquinolines, using a similar compound. These findings could have implications for the development of new pharmaceuticals (Craig, Daniels, & Mackenzie, 1992).

Nonlinear Optical Limiting in Thiophene Dyes : A study by Anandan et al. (2018) explored the use of related thiophene dyes in optoelectronic devices. These dyes, including derivatives of the compound , showed promising results in protecting human eyes and optical sensors (Anandan et al., 2018).

Inhibitors of Human Leukocyte Elastase : Bernstein et al. (1995) developed potent inhibitors of human leukocyte elastase, using a trifluoromethyl ketone-based series that included the 3-amino substituent of the compound . These inhibitors showed potential in treating lung damage (Bernstein et al., 1995).

Air-Persistent Monomeric (Amino)(Carboxy) Radicals : A research by Mahoney et al. (2015) synthesized monomeric (amino)(carboxy) radicals featuring similar structures. These compounds showed unexpected stability in air, which could be significant for various chemical applications (Mahoney et al., 2015).

Two-Photon Cellular Imaging : Zhu et al. (2013) used a similar compound in the development of fluorescent nanoparticles for cellular imaging, demonstrating their potential in bio-molecule/drug delivery and fluorescence imaging (Zhu et al., 2013).

Non-Linear Optical Effects in Organic Luminogens : A study by Qian et al. (2015) showed that a related compound exhibited unique aggregation-induced emission characteristics and could be used in advanced materials for optical imaging (Qian et al., 2015).

Bioreduction in Pharmaceutical Synthesis : Yu et al. (2018) discovered an enzyme from Burkholderia cenocepacia that showed potential in the bioreduction of a compound similar to Ethenetricarbonitrile. This enzyme could be useful in synthesizing chiral alcohols for pharmaceutical applications (Yu et al., 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is used in the synthesis of blue organic light-emitting diodes (oleds) .

Mode of Action

It is known to contribute to the electroluminescent properties of blue oleds .

Biochemical Pathways

It plays a role in the electroluminescent processes within blue oleds .

Result of Action

The compound contributes to the electroluminescent properties of blue OLEDs . It is characterized by high thermal stability and proper frontier-energy levels, making it suitable as a host material for blue OLEDs . The electroluminescent emission maximum of the devices using this compound was exhibited at specific wavelengths .

Action Environment

Its high thermal stability suggests that it can withstand a range of temperatures .

Properties

IUPAC Name |

2-[3-(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F3N4/c13-12(14,15)9-2-1-3-10(4-9)19-11(7-18)8(5-16)6-17/h1-4,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPLAKMRDIMLGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=C(C#N)C#N)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399045 |

Source

|

| Record name | Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113710-34-2 |

Source

|

| Record name | Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)

![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)